nAChR Subtype Activation: Nornicotine vs. Nicotine and Anabasine
Nornicotine is a potent agonist of human α4β2 nAChRs, though less so than nicotine. It also acts as a weak agonist of α7 nAChRs. This profile is distinct from anabasine, which exhibits the highest activation of α7 receptors among the tested alkaloids [1].
| Evidence Dimension | nAChR Agonist Activity (α4β2 and α7) |
|---|---|
| Target Compound Data | Potent α4β2 agonist, weak α7 agonist. |
| Comparator Or Baseline | Nicotine: Most potent α4β2 agonist. Anabasine: Highest activation of α7. |
| Quantified Difference | Qualitative potency ranking: Nicotine (highest α4β2) > Nornicotine (potent α4β2, weak α7) > Anabasine (highest α7). |
| Conditions | Automated electrophysiology on human α4β2 and α7 nAChRs expressed in Xenopus oocytes. |
Why This Matters
This defines nornicotine's unique position in the functional selectivity spectrum of nAChRs, guiding its specific use in dissecting subtype-specific contributions.
- [1] Alijevic, O., et al. (2020). An electrophysiological characterization of naturally occurring tobacco alkaloids and their action on human α4β2 and α7 nicotinic acetylcholine receptors. Phytochemistry, 170, 112187. View Source
